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Compound of Interest

Compound Name: 3-Methyl-2,4-dinitrophenol

Cat. No.: B162702

This technical guide provides a detailed analysis of the spectroscopic data for 3-Methyl-2,4-
dinitrophenol (C7HesN20s, Molar Mass: 198.13 g/mol ). As experimental spectra for this
specific compound are not readily available in public databases, this document leverages
established principles of spectroscopic interpretation and data from structurally analogous
molecules to present a comprehensive predicted spectroscopic profile. This guide is intended
for researchers, scientists, and professionals in drug development who require a thorough
understanding of the structural characterization of nitrophenol derivatives.

Introduction

3-Methyl-2,4-dinitrophenol is a nitroaromatic compound. The precise characterization of such
molecules is critical for understanding their chemical behavior, reactivity, and potential
applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the
molecular structure of organic compounds. This guide will delve into the predicted *H NMR, 13C
NMR, IR, and MS data for 3-Methyl-2,4-dinitrophenol, providing a rationale for the expected
spectral features based on the electronic and steric effects of the constituent functional groups.

Molecular Structure

The structure of 3-Methyl-2,4-dinitrophenol, with the IUPAC numbering of the benzene ring, is
presented below. This numbering is used for the assignment of NMR signals.

Caption: Molecular structure of 3-Methyl-2,4-dinitrophenol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
a molecule. The predicted chemical shifts are influenced by the electron-donating hydroxyl (-
OH) and methyl (-CHs) groups and the strong electron-withdrawing nitro (-NO2) groups.[1][2][3]

Predicted *H NMR Spectrum

The *H NMR spectrum is expected to show signals for the two aromatic protons, the methyl
protons, and the hydroxyl proton. The electron-withdrawing nitro groups will deshield the
aromatic protons, shifting their signals downfield.[4][5]

Table 1: Predicted *H NMR Data for 3-Methyl-2,4-dinitrophenol
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Predicted
Chemical Shift  Multiplicity

(3, ppm)

Proton
Assignment

Coupling
Constant (J,
Hz)

Rationale

H-5 8.3-8.5 d

Ortho to a nitro
group and meta
to the other,
expected to be
the most
downfield

aromatic proton.

H-6 74-76 d

Ortho to the
hydroxyl group
and metato a

nitro group.

-CHs 24-26 S

Typical chemical
shift for a methyl
group on an

aromatic ring.

-OH 10.0-12.0 s (broad)

The phenolic
proton is acidic
and its chemical
shift can be
highly variable
depending on
solvent and
concentration.
Intramolecular
hydrogen
bonding with the
ortho nitro group
would lead to a
downfield shift.

Predicted in CDClI3
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Predicted *C NMR Spectrum

The 13C NMR spectrum will show seven distinct signals corresponding to the six aromatic
carbons and the one methyl carbon. The carbons attached to the electron-withdrawing nitro
groups and the hydroxyl group will be significantly shifted.[6][7][8]

Table 2: Predicted 13C NMR Data for 3-Methyl-2,4-dinitrophenol

. Predicted Chemical Shift .
Carbon Assignment Rationale

(5, ppm)

Attached to the electronegative
C1 150 - 155
hydroxyl group.

Cc2 138 - 142 Attached to a nitro group.

Attached to the methyl group

C3 135-140 _

and between two nitro groups.
C4 145 - 150 Attached to a nitro group.
C5 120 - 125 Aromatic CH.
C6 125 -130 Aromatic CH.

Typical chemical shift for a
-CHs 15-20 methyl group on an aromatic

ring.

Predicted in CDCls

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The
key characteristic bands for 3-Methyl-2,4-dinitrophenol are expected from the O-H, C-H, NOz,
and aromatic C=C bonds.[9][10]

Table 3: Predicted IR Absorption Bands for 3-Methyl-2,4-dinitrophenol
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Wavenumber (cm~?) Vibration Description
Broad band, indicative of the
hydroxyl group. Intramolecular
3200 - 3500 O-H stretch hydrogen bonding may cause
this band to be at the lower
end of the range.
_ Sharp, medium intensity
3000 - 3100 Aromatic C-H stretch
bands.
] ] Sharp, weak to medium bands
2850 - 2960 Aliphatic C-H stretch
from the methyl group.
) Strong to medium intensity
1590 - 1620 Aromatic C=C stretch
bands.
1520 - 1560 Asymmetric NO2 stretch Strong intensity band.
1330 - 1370 Symmetric NOz2 stretch Strong intensity band.
1200 - 1300 C-O stretch Strong intensity band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-Methyl-2,4-dinitrophenol, the molecular ion peak (M*') is expected at

m/z 198. The fragmentation is likely to be driven by the nitro groups.[11][12][13]

Table 4: Predicted Key Fragments in the Mass Spectrum of 3-Methyl-2,4-dinitrophenol
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miz Proposed Fragment Rationale
198 [M]+ Molecular ion
181 [M - OH]* Loss of a hydroxyl radical.
168 [M - NOJ* Loss of nitric oxide.
152 [M-NO2]* Loss of a nitro radical.
Subsequent loss of nitric
122 [M - NO2 - NOJ* _
oxide.
Predicted Fragmentation Pathway
C7HsN20a4*
m/z =181
C7HsN20s+ C7HeNOa*
m/z = 198 m/z = 168
C7HeNOs+ -NO > C7HeO2+
m/z = 152 m/z = 122

Click to download full resolution via product page
Caption: Predicted mass spectrometry fragmentation pathway for 3-Methyl-2,4-dinitrophenol.

Experimental Protocols

The following are generalized, yet standard, step-by-step methodologies for acquiring the
spectroscopic data discussed.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyl-2,4-dinitrophenol in 0.5-
0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-ds) in a 5 mm NMR tube.

e Instrument Setup:
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o Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

o Tune and shim the instrument to ensure a homogeneous magnetic field.

o Set the appropriate spectral width and acquisition time for both *H and 13C nuclei.
e 1H NMR Acquisition:

o Acquire the spectrum using a standard pulse sequence.

o Typically, 16-64 scans are sufficient.

o Reference the spectrum to the residual solvent peak or an internal standard like
tetramethylsilane (TMS).

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Alarger number of scans (e.g., 1024 or more) will be required due to the lower natural
abundance of 13C.

o Reference the spectrum similarly to the *H spectrum.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decays (FIDs) to obtain the final spectra.

IR Spectroscopy Protocol

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid sample directly onto the ATR crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the
built-in clamp.

e Instrument Setup:

o Use a Fourier-Transform Infrared (FTIR) spectrometer.
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o Record a background spectrum of the clean, empty ATR crystal.

Spectrum Acquisition:
o Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm™1,

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Data Processing: Identify and label the significant peaks in the spectrum.

Mass Spectrometry Protocol (Electron lonization - El)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

lonization:
o Use a standard electron ionization source, typically operating at 70 eV.

o The sample is vaporized and then bombarded with electrons, causing ionization and
fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Conclusion

This technical guide provides a robust, predicted spectroscopic profile for 3-Methyl-2,4-

dinitrophenol based on fundamental principles and data from analogous compounds. The
provided *H NMR, 3C NMR, IR, and MS data, along with the detailed interpretations and
experimental protocols, offer a solid foundation for the identification and characterization of this
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compound in a research and development setting. The self-validating nature of combining

these orthogonal analytical techniques provides a high degree of confidence in the elucidated

molecular structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b162702?utm_src=pdf-custom-synthesis
https://moodle.tau.ac.il/2023/pluginfile.php/213748/mod_imscp/content/1/wiki_content/12871_NMR-Spectroscopy-of-Benzene-Derivatives.html
https://www.jove.com/science-education/v/12871/nmr-spectroscopy-of-benzene-derivatives
https://www.chemistryviews.org/details/ezine/10893139/Substituent_Effects_on_Benzene_Rings/
https://cherry.chem.bg.ac.rs/bitstream/id/7830/Can_Variations_of_acc_2018.pdf
https://pubmed.ncbi.nlm.nih.gov/29509309/
https://pubmed.ncbi.nlm.nih.gov/29509309/
https://pubmed.ncbi.nlm.nih.gov/29509309/
https://www.researchgate.net/publication/348528114_13_C_NMR_chemical_shifts_in_substituted_benzenes_analysis_using_natural_perturbation_orbitals_and_substitution_effects
http://www.stenutz.eu/conf/nmr2.php
https://pubs.rsc.org/en/content/articlelanding/2018/cp/c8cp01249k
https://pubs.rsc.org/en/content/articlelanding/2018/cp/c8cp01249k
https://pubs.acs.org/doi/10.1021/la960828s
https://www.researchgate.net/figure/nfrared-spectra-of-a-2-nitrophenol-b-3-nitrophenol-and-c-4-nitrophenol_fig1_264052705
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Instrumental_Analysis_(LibreTexts)/20%3A_Molecular_Mass_Spectrometry/20.01%3A_Molecular_Mass_Spectra
https://www.researchgate.net/publication/237852530_Mass_spectra_and_fragmentation_mechanisms_of_some_nitrophenylhydrazines_and_nitrophenylhydrazones
https://m.youtube.com/watch?v=GQz8P7K64XA
https://www.benchchem.com/product/b162702#spectroscopic-data-for-3-methyl-2-4-dinitrophenol-nmr-ir-ms
https://www.benchchem.com/product/b162702#spectroscopic-data-for-3-methyl-2-4-dinitrophenol-nmr-ir-ms
https://www.benchchem.com/product/b162702#spectroscopic-data-for-3-methyl-2-4-dinitrophenol-nmr-ir-ms
https://www.benchchem.com/product/b162702#spectroscopic-data-for-3-methyl-2-4-dinitrophenol-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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